4-(3-Methoxybenzoyl)-2-methylpyridine
Overview
Description
4-(3-Methoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-methoxybenzoyl group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the acylation process.
Example Reaction:
- Dissolve 2-methylpyridine in an appropriate solvent, such as dichloromethane.
- Add 3-methoxybenzoyl chloride dropwise to the solution while stirring.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 4-(3-Methoxybenzoyl)-2-carboxypyridine.
Reduction: 4-(3-Methoxybenzyl)-2-methylpyridine.
Substitution: 4-(3-Hydroxybenzoyl)-2-methylpyridine (if methoxy group is substituted with a hydroxyl group).
Scientific Research Applications
4-(3-Methoxybenzoyl)-2-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: It may be utilized in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Chemical Synthesis: As an intermediate in organic synthesis, it can be used to create more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxybenzoyl)pyridine: Lacks the methyl group at the 2-position.
4-(3-Methoxybenzoyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 2-position.
4-(4-Methoxybenzoyl)-2-methylpyridine: Methoxy group is at the 4-position of the benzoyl moiety.
Uniqueness
4-(3-Methoxybenzoyl)-2-methylpyridine is unique due to the specific positioning of the methoxybenzoyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-12(6-7-15-10)14(16)11-4-3-5-13(9-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRJPJBUYDREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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